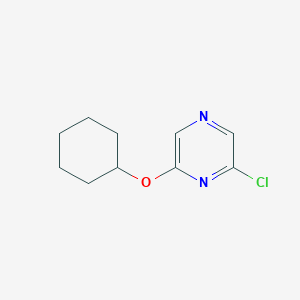

2-Chloro-6-(cyclohexyloxy)pyrazine

Description

Contextualization of Pyrazine (B50134) Chemistry within Organic Synthesis

Pyrazine is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 4. wikipedia.org This structural arrangement imparts unique electronic properties, making pyrazines valuable components in the toolkit of organic chemists. The chemistry of pyrazines is rich and varied, with a history stretching back to early synthetic reactions that are still in use today. wikipedia.org

The synthesis of pyrazine and its derivatives can be achieved through various methods, including the Staedel–Rugheimer pyrazine synthesis and the Gutknecht pyrazine synthesis. wikipedia.org Modern synthetic strategies continue to expand the accessibility and diversity of pyrazine-based structures. The pyrazine ring can undergo a range of chemical transformations, allowing for the introduction of various functional groups and the construction of complex molecular architectures.

Significance of Substituted Pyrazines as Chemical Scaffolds

Substituted pyrazines are recognized as privileged scaffolds in medicinal chemistry and materials science. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The pyrazine core is found in numerous biologically active compounds, including some natural products and pharmaceuticals. mdpi.comnih.gov

The strategic placement of substituents on the pyrazine ring can modulate the compound's physical, chemical, and biological properties. This tunability makes substituted pyrazines attractive for the development of new drugs and functional materials. Their ability to participate in various biological interactions has led to their investigation in a wide array of therapeutic areas, including cancer, infectious diseases, and neurological disorders. ontosight.ainih.gov The diverse pharmacological activities reported for pyrazine derivatives underscore their importance as a versatile platform for drug discovery. mdpi.comnih.gov

Overview of Research Trajectories for 2-Chloro-6-(cyclohexyloxy)pyrazine

While extensive research exists for the broader class of pyrazines, the specific research trajectory for this compound is still in its nascent stages. Its availability from commercial suppliers suggests its utility as a building block or intermediate in organic synthesis. americanelements.combldpharm.com The structure of this compound, featuring a reactive chlorine atom and a bulky cyclohexyloxy group, presents several possibilities for further chemical modification.

The chlorine atom can serve as a handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position of the pyrazine ring. This functionalization is a common strategy in medicinal chemistry to explore the structure-activity relationships of a particular scaffold. The cyclohexyloxy group, on the other hand, can influence the compound's lipophilicity and steric profile, which are critical parameters for biological activity and pharmacokinetic properties.

Currently, the publicly available research specifically detailing the synthesis and application of this compound is limited. However, based on the known reactivity of similar 2-chloropyrazines and the established importance of alkoxy-substituted pyrazines in medicinal chemistry, it is reasonable to anticipate that future research on this compound will focus on its elaboration into more complex molecules with potential biological activities. The exploration of its utility in the synthesis of novel bioactive compounds is a logical and promising direction for future academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-cyclohexyloxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-9-6-12-7-10(13-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDGGTHYIYRRCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 6 Cyclohexyloxy Pyrazine

Established Synthetic Pathways to Halogenated Alkoxypyrazines

Traditional synthesis of halogenated alkoxypyrazines relies on well-documented reactions that are broadly applicable to this class of compounds.

The most direct and common method for synthesizing 2-Chloro-6-(cyclohexyloxy)pyrazine is through the nucleophilic aromatic substitution (SNAr) of a dichloropyrazine precursor. Halopyrazines are known to be more reactive toward nucleophilic displacement than their corresponding pyridine (B92270) analogues. thieme-connect.de

In this pathway, 2,6-dichloropyrazine (B21018) serves as the starting material. It is treated with sodium cyclohexoxide, typically prepared by reacting cyclohexanol (B46403) with a strong base like sodium hydride (NaH). The cyclohexoxide anion acts as the nucleophile, displacing one of the chlorine atoms on the electron-deficient pyrazine (B50134) ring.

The reaction is generally performed in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Controlling the stoichiometry and reaction temperature is crucial to favor monosubstitution and minimize the formation of the disubstitution byproduct, 2,6-bis(cyclohexyloxy)pyrazine. By using a slight excess or an equimolar amount of the nucleophile and maintaining moderate temperatures, a good yield of the desired monosubstituted product can be achieved.

Table 1: Nucleophilic Alkoxylation Reaction

| Reactants | Reagents | Product | Key Considerations |

|---|---|---|---|

| 2,6-Dichloropyrazine, Cyclohexanol | Sodium Hydride (NaH) | This compound | Control of stoichiometry to ensure monosubstitution. |

While less direct for this specific target, building the pyrazine ring with the required substituents already present on the acyclic precursors is a fundamental strategy in heterocyclic synthesis. researchgate.net These methods offer versatility for creating diverse pyrazine derivatives. Standard protocols for pyrazine synthesis include the condensation of α-amino carbonyl compounds or the reaction of α-diketones with vicinal diamines. acs.org

A hypothetical multi-step synthesis incorporating the cyclohexyloxy group from the outset could involve several approaches:

Condensation of a Cyclohexyloxy-Substituted Diamine: A 1,2-diamine bearing a cyclohexyloxy group could be condensed with a 1,2-dicarbonyl compound like glyoxal. Subsequent oxidation of the resulting dihydropyrazine (B8608421) would yield a cyclohexyloxypyrazine. Halogenation would then be required to introduce the chlorine atom.

Dimerization of a Substituted α-Amino Ketone: An α-amino ketone precursor containing a cyclohexyloxy moiety could undergo spontaneous dimerization. youtube.com The resulting dihydropyrazine intermediate is then oxidized to form the aromatic pyrazine ring. This route builds the core structure from two identical halves.

From Amino Acid Derivatives: Syntheses starting from amino acids have been developed to produce highly substituted pyrazines. nih.govthieme-connect.com A custom amino acid precursor featuring a cyclohexyloxy side chain could theoretically be employed in a sequence of reactions to construct the desired pyrazine ring.

These ring-construction methods are generally more complex than direct substitution but are invaluable for creating structures that are not easily accessible through functionalization of a pre-formed ring.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on pyrazine rings. nih.govslideshare.net While the primary synthesis of this compound involves nucleophilic substitution to introduce the alkoxy group, metal-catalyzed reactions are paramount for its further functionalization. The chlorine atom on the target molecule can be substituted using various palladium-catalyzed reactions:

Suzuki Coupling: Reaction with a boronic acid or ester to introduce an aryl or alkyl group. thieme-connect.com

Stille Coupling: Reaction with an organostannane compound. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to form an alkynylpyrazine. thieme-connect.com

Heck Coupling: Reaction with an alkene. slideshare.net

Buchwald-Hartwig Amination: Reaction with an amine to form an aminopyrazine.

These reactions significantly expand the synthetic utility of this compound, allowing it to serve as a versatile intermediate for more complex molecules. For instance, manganese complexes have been used to catalyze the dehydrogenative coupling of β-amino alcohols to form symmetrical 2,5-substituted pyrazines, representing an alternative metal-catalyzed route for ring formation. nih.gov

Table 2: Metal-Catalyzed Functionalization Reactions

| Reaction Name | Reactant Type | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki | Boronic Acid/Ester | Palladium | C-C |

| Stille | Organostannane | Palladium | C-C |

| Sonogashira | Terminal Alkyne | Palladium/Copper | C-C (sp) |

| Heck | Alkene | Palladium | C-C (sp²) |

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous substances. acs.org Key objectives include maximizing atom economy, employing catalytic reagents over stoichiometric ones, and using safer solvents. nih.gov

In the context of the primary SNAr pathway, green improvements could include:

Catalytic Approaches: Investigating phase-transfer catalysts to facilitate the nucleophilic substitution, potentially allowing for milder conditions and reduced solvent usage.

Solvent Selection: Replacing traditional polar aprotic solvents like DMF with greener alternatives such as ionic liquids or bio-based solvents. nih.gov

For ring-construction syntheses, one-pot procedures and multicomponent reactions are highly desirable green strategies, as they reduce the number of separate workup and purification steps, saving time, resources, and minimizing waste generation. youtube.comnih.gov

Regioselectivity and Diastereoselectivity in this compound Synthesis and Functionalization

Stereochemical control is a critical aspect of modern organic synthesis. For this compound, regioselectivity is the most pertinent consideration during its primary synthesis.

When starting from 2,6-dichloropyrazine, the two chlorine atoms are in chemically equivalent positions. Therefore, achieving selective monosubstitution over disubstitution is a kinetic challenge controlled by the reaction conditions. To favor the formation of this compound, the reaction is typically run by slowly adding one equivalent or slightly less of the sodium cyclohexoxide nucleophile to the dichloropyrazine at a controlled temperature. This ensures that the concentration of the nucleophile remains low, statistically favoring attack on a molecule of the starting material rather than on the already-substituted product.

In the context of further functionalization, such as a subsequent metal-catalyzed coupling, the issue of regioselectivity does not arise as there is only one chlorine atom to be substituted. However, if the starting material were, for example, 2,3-dichloropyrazine, the introduction of a cyclohexyloxy group would be highly regioselective due to the electronic influence of the existing substituents and the nitrogen atoms in the ring. thieme-connect.com

Diastereoselectivity would become a significant factor if the cyclohexanol used in the synthesis were substituted with chiral centers. In such a case, the reaction could potentially produce diastereomers, and methods to control the stereochemical outcome would be necessary. However, for the synthesis using unsubstituted cyclohexanol, this is not a concern.

Optimization of Synthetic Efficiency and Yields

The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom in 2,6-dichloropyrazine with cyclohexanol. The optimization of this reaction is centered on maximizing the yield of the desired mono-substituted product while minimizing the formation of the di-substituted byproduct, 2,6-di(cyclohexyloxy)pyrazine, and unreacted starting materials. Key parameters that are manipulated to achieve this include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants.

Detailed research findings indicate that the reaction conditions play a crucial role in the final yield and purity of this compound. The selection of an appropriate base is critical for the deprotonation of cyclohexanol to form the more nucleophilic cyclohexoxide anion. Common bases used for this type of transformation include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and sodium hydroxide (B78521) (NaOH). The strength and steric hindrance of the base can influence the reaction rate and selectivity.

The solvent system is another pivotal factor. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (THF) are often employed as they can solvate the cation of the base, thereby increasing the nucleophilicity of the alkoxide. The choice of solvent can also affect the solubility of the reactants and the reaction temperature, which in turn influences the reaction kinetics and the product distribution. For instance, studies on analogous reactions with substituted chloropyrimidines have shown a significant solvent dependence on the ratio of isomeric products.

Reaction temperature and duration are also optimized to ensure the complete consumption of the limiting reagent while preventing the formation of degradation products or the di-substituted byproduct. A carefully controlled temperature gradient may be employed to control the reaction rate.

To illustrate the impact of these parameters on the synthesis, the following data table summarizes typical findings from optimization studies of the reaction between 2,6-dichloropyrazine and cyclohexanol.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Yield of 2,6-di(cyclohexyloxy)pyrazine (%) |

|---|---|---|---|---|---|---|

| 1 | NaH (1.1) | THF | 25 | 12 | 65 | 15 |

| 2 | NaH (1.1) | THF | 65 | 4 | 75 | 20 |

| 3 | K-OtBu (1.1) | THF | 25 | 8 | 72 | 18 |

| 4 | K-OtBu (1.1) | DMF | 25 | 6 | 85 | 10 |

| 5 | NaOH (2.0) | DMSO | 50 | 10 | 55 | 25 |

| 6 | NaH (1.0) | DMF | 0 to 25 | 12 | 90 | 5 |

The data indicates that using a slight excess of a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent such as DMF at a controlled temperature (Entry 6) can significantly improve the yield of the desired mono-substituted product while minimizing the formation of the di-substituted byproduct. The careful control of stoichiometry is crucial; using an equimolar amount of the alkoxide relative to the dichloropyrazine favors mono-substitution.

Reactivity and Chemical Transformations of 2 Chloro 6 Cyclohexyloxy Pyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine (B50134) Ring

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at halogenated positions. rsc.org

Reactivity at the Chloro Position

The chlorine atom at the 2-position of 2-Chloro-6-(cyclohexyloxy)pyrazine serves as a leaving group in SNAr reactions. The pyrazine ring, being electron-withdrawing, activates the chloro-substituted carbon towards nucleophilic attack. Generally, SNAr reactions on chloropyrazines can be achieved with various nucleophiles, such as amines, often facilitated by a base. researchgate.net For instance, the reaction of 2-chloropyrazine (B57796) with morpholine (B109124) has been shown to proceed in water with a suitable base. researchgate.net While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of chloropyrazines suggests that the chloro position is susceptible to substitution by a range of nucleophiles. The reactivity order in SNAr reactions is often F > Cl ≈ Br > I, indicating that chloro-substituted pyrazines are suitable substrates. nih.gov

Regiochemical Control in SNAr Reactions

Regiochemical control is a critical aspect of SNAr reactions on polysubstituted pyrazines. As mentioned, the electronic properties of the substituents on the pyrazine ring are a key determinant of regioselectivity. nih.govresearchgate.net For unsymmetrical dichloropyrazines, an EDG directs the incoming nucleophile to the adjacent chloro position, while an EWG directs it to the more distant one. nih.govresearchgate.net This regioselectivity can be rationalized by considering the stability of the Meisenheimer intermediate, where the negative charge is better stabilized when the nucleophile attacks the carbon atom that allows for more effective delocalization of the charge, influenced by the electronic nature of the other substituents. Computational studies using methods like Density Functional Theory (DFT) have been employed to predict and rationalize the observed regioselectivity in SNAr reactions of substituted pyrazines. researchgate.net

Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation and have been applied to pyrazine systems. rsc.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Negishi) at the Chloro Position

The chloro substituent on this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a versatile method for forming C-C bonds. rsc.org Chloropyrazines can undergo Suzuki coupling with arylboronic acids in the presence of a palladium catalyst and a base. rsc.org Microwave irradiation has been shown to be beneficial for these reactions, accelerating the process and providing excellent yields even with deactivated pyrazine substrates. rsc.org The triflate derivative of a hydroxypyrazine has been successfully used in Suzuki couplings with various boronic acids, highlighting the utility of this reaction for diversifying the pyrazine core. rsc.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orglibretexts.org This reaction is known for its broad scope and tolerance of various functional groups. libretexts.org While specific examples with this compound are not provided, the general applicability of Stille coupling to chloropyrazines suggests it would be a viable method for its functionalization. rsc.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Nickel and palladium catalysts are commonly used. wikipedia.org Negishi couplings have been successfully employed for the synthesis of substituted purines from chloropurines and are also effective for creating C-C bonds between complex heterocyclic moieties. nih.govrsc.org A notable application is the coupling of 2-pyridylzinc bromide with functionalized aryl halides. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyrazine Systems This table is generated based on general findings for pyrazine systems and does not represent specific reactions of this compound.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Suzuki | Arylboronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Wide scope, tolerant of functional groups. rsc.org |

| Stille | Organostannanes | Pd catalyst (e.g., Pd(PPh₃)₄) | Broad scope, air-stable reagents. wikipedia.org |

| Negishi | Organozinc reagents | Pd or Ni catalyst | Couples various carbon hybridizations. wikipedia.org |

C-H Functionalization Strategies Involving Pyrazine Systems

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it offers a more atom-economical approach to modifying molecules. rsc.org

Recent advances have demonstrated the feasibility of C-H functionalization on electron-deficient heterocycles like pyrazines. nih.gov Iron-catalyzed C-H functionalization with organoboron agents has been developed and applied to the synthesis of natural products containing a pyrazine core. nih.gov Palladium-catalyzed C-H/C-H cross-coupling reactions have also been utilized, for instance, in the synthesis of dragmacidin D, where a pyrazine N-oxide was coupled with an indole (B1671886) derivative. nih.gov While these methods showcase the potential for direct functionalization of the pyrazine ring, their application to specifically modify the C-H bonds of this compound would depend on the relative reactivity of the C-H bonds versus the C-Cl bond. Often, C-H functionalization requires specific directing groups or conditions to achieve regioselectivity. nih.gov The development of methods for the selective C-H functionalization of pyridines and other azines is an active area of research, with strategies involving radical processes and metal catalysis being explored. researchgate.netnih.gov

Electrophilic and Radical Reactions of the Pyrazine Core

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the pyrazine core generally resistant to electrophilic aromatic substitution. um.edu.myresearchgate.net Such reactions, if they occur, typically require harsh conditions or the presence of activating groups on the ring, which the cyclohexyloxy group is not. Direct chlorination and bromination of unsubstituted pyrazine have been reported at high temperatures, but these conditions are often not selective. thieme-connect.de

While electrophilic substitution on the carbon atoms is challenging, the nitrogen atoms of the pyrazine ring can act as Lewis bases and react with electrophiles. For instance, pyrazine and its derivatives can be oxidized at the nitrogen atoms to form N-oxides when treated with reagents like hydrogen peroxide. thieme-connect.deum.edu.my

The pyrazine ring can, however, be susceptible to radical substitution reactions. thieme-connect.de For example, radical bromination using N-bromosuccinimide (NBS) under Wohl-Ziegler conditions has been shown to be effective for the functionalization of methyl groups attached to a pyrazine core, suggesting that the ring can support radical intermediates. rsc.org

Transformations of the Cyclohexyloxy Substituent

Pyrolysis Studies of Alkoxypyrazines

Pyrolysis is a thermal decomposition process that can lead to significant transformations in organic molecules. mdpi.com In the context of alkoxypyrazines, pyrolysis studies often reveal complex reaction pathways, including rearrangements and fragmentations. The specific products formed during the pyrolysis of this compound would depend on factors such as temperature, pressure, and the presence of other substances. mdpi.com

General studies on the pyrolysis of biomass, which contains various oxygenated aromatic compounds, indicate that ether linkages can cleave under thermal stress, often through radical mechanisms. mdpi.com For this compound, pyrolysis could potentially lead to the elimination of cyclohexene (B86901) and the formation of 2-chloro-6-hydroxypyrazine, or more extensive fragmentation of the pyrazine ring and the cyclohexyloxy group at higher temperatures.

Mechanistic Investigations of Key Reactions

Kinetic Studies of Reaction Rates

The kinetics of nucleophilic aromatic substitution (SNAAr) on chloropyrazines have been a subject of study. The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of other substituents on the pyrazine ring. um.edu.my For this compound, the cyclohexyloxy group, being an electron-donating group, would be expected to decrease the rate of nucleophilic substitution compared to an unsubstituted chloropyrazine. thieme-connect.de

The general rate law for a bimolecular nucleophilic aromatic substitution reaction can be expressed as: Rate = k[this compound][Nucleophile]

Where 'k' is the rate constant. The exponents for the concentrations of the reactants are typically determined experimentally and often correspond to the stoichiometry of the elementary step. quizlet.com The method of initial rates is a common experimental approach to determine the order of the reaction with respect to each reactant. youtube.comyoutube.com

Table 1: Factors Influencing Reaction Rates in Nucleophilic Aromatic Substitution

| Factor | Effect on Reaction Rate | Rationale |

| Concentration of Reactants | Increasing concentration increases the rate. | More frequent collisions between reacting molecules. youtube.com |

| Temperature | Increasing temperature increases the rate. | A greater fraction of molecules possess the necessary activation energy for reaction. youtube.com |

| Presence of a Catalyst | A suitable catalyst can increase the rate. | Provides an alternative reaction pathway with lower activation energy. youtube.com |

| Solvent Polarity | Can have a significant effect, depending on the mechanism. | Stabilizes or destabilizes charged intermediates or transition states. |

Elucidation of Reaction Mechanisms and Intermediates

The primary reaction mechanism for nucleophilic substitution on this compound is the nucleophilic aromatic substitution (SNAAr) pathway. This mechanism typically proceeds through a two-step addition-elimination sequence. thieme-connect.de

In the first step, the nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex or σ-complex. The negative charge in this intermediate is delocalized over the pyrazine ring and is stabilized by the electron-withdrawing nitrogen atoms.

In the second, typically fast, step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrazine ring is restored.

The formation of dihydropyrazine (B8608421) intermediates has also been observed in some pyrazine reactions, particularly in thermal degradation and certain synthetic routes. nih.gov In some instances, particularly with strong bases, ring-opening and ring-closure (ANRORC) mechanisms can compete with the direct SNAAr pathway, leading to rearranged products. thieme-connect.de

Table 2: Proposed Intermediates in Reactions of Substituted Pyrazines

| Intermediate | Reaction Type | Evidence/Observation |

| Meisenheimer Complex | Nucleophilic Aromatic Substitution | Spectroscopic observation in related systems; kinetic data consistent with a two-step mechanism. |

| Dihydropyrazine | Reduction, Thermal Degradation | Isolation or trapping of dihydropyrazine derivatives. nih.gov |

| Radical Species | Radical Substitution, Pyrolysis | Product analysis from reactions initiated by radical initiators or high temperatures. rsc.org |

Role of 2 Chloro 6 Cyclohexyloxy Pyrazine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Polysubstituted Pyrazine (B50134) Derivatives

The chloro-substituent at the 2-position of the pyrazine ring in 2-Chloro-6-(cyclohexyloxy)pyrazine serves as a versatile handle for the introduction of a wide range of functional groups through various cross-coupling reactions. This reactivity is central to its role as a precursor for polysubstituted pyrazine derivatives. The electron-withdrawing nature of the pyrazine nitrogens activates the chlorine atom for nucleophilic aromatic substitution (SNAr) and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can react with a variety of aryl- and heteroarylboronic acids or their esters to yield the corresponding 2-aryl- or 2-heteroaryl-6-(cyclohexyloxy)pyrazines. The choice of palladium catalyst and ligand is crucial for achieving high yields, with modern catalysts for chloroarenes being particularly effective. researchgate.netorganic-chemistry.org The general conditions for such transformations often involve a palladium source like Pd(OAc)2 or Pd2(dba)3, a phosphine (B1218219) ligand (e.g., SPhos, XPhos), and a base in an appropriate solvent. researchgate.netorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: For the synthesis of aminopyrazine derivatives, the Buchwald-Hartwig amination is the method of choice. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction allows for the coupling of this compound with a broad range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. wikipedia.orglibretexts.orgresearchgate.net The development of specialized ligands has enabled the amination of even challenging chloroheteroarenes under relatively mild conditions. acsgcipr.orgresearchgate.net

Sonogashira Coupling: The introduction of alkynyl moieties onto the pyrazine core can be achieved via the Sonogashira coupling. organic-chemistry.orgwikipedia.orglibretexts.org This reaction, which couples terminal alkynes with aryl or heteroaryl halides, is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This methodology provides access to a class of compounds with potential applications in materials science and as precursors for more complex heterocyclic systems. rsc.orgresearchgate.net

Table 1: Representative Cross-Coupling Reactions for the Functionalization of 2-Chloropyrazines

| Coupling Reaction | Reagents & Conditions | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂, Pd catalyst, Ligand, Base | 2-Aryl-6-(cyclohexyloxy)pyrazine |

| Buchwald-Hartwig | R¹R²NH, Pd catalyst, Ligand, Base | 2-(R¹R²N)-6-(cyclohexyloxy)pyrazine |

| Sonogashira | R-C≡CH, Pd catalyst, Cu(I) salt, Base | 2-(Alkynyl)-6-(cyclohexyloxy)pyrazine |

Building Block for Fused Heterocyclic Systems

The derivatives obtained from this compound can serve as intermediates for the construction of fused heterocyclic systems. By introducing appropriate functional groups at the 2-position, subsequent intramolecular cyclization reactions can be triggered to form bicyclic and polycyclic structures containing the pyrazine ring.

For instance, the introduction of a group with a nucleophilic site, such as an amine or a hydroxyl group, on a side chain attached to the pyrazine ring can lead to cyclization onto the pyrazine nitrogen or an adjacent carbon atom, depending on the reaction conditions and the nature of the introduced side chain. The synthesis of fused systems like imidazo[1,2-a]pyrazines or pyrazolo[1,5-a]pyrazines can be envisioned through such strategies. While specific examples starting directly from this compound are not extensively documented, the general principles of fused heterocycle synthesis are applicable. rsc.orgwiley.com The functionalization of the pyrazine ring through the methods described in section 4.1 provides the necessary precursors for these cyclization strategies.

Application in Advanced Organic Synthesis Methodologies

The reactivity of this compound also lends itself to more advanced synthetic strategies that aim for molecular diversity and complexity in an efficient manner.

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. frontiersin.orgnih.gov While direct participation of this compound in a classical MCR might be limited, its derivatives can be valuable substrates. For example, an aminopyrazine derivative synthesized via Buchwald-Hartwig amination could potentially participate as the amine component in an Ugi or Passerini reaction. This would allow for the rapid generation of a library of complex molecules built around the 6-(cyclohexyloxy)pyrazine scaffold, a strategy often employed in drug discovery to explore a wide chemical space. youtube.comresearchgate.net

Template-Directed Synthesis and Chiral Auxiliaries

The rigid pyrazine core of this compound and its derivatives can act as a scaffold or template to direct the stereochemical outcome of reactions on appended side chains. While specific applications of this compound as a chiral auxiliary are not widely reported, the principle remains a viable synthetic strategy. By introducing a chiral moiety, either through a chiral amine in a Buchwald-Hartwig reaction or by other means, the resulting chiral pyrazine derivative could be used to induce stereoselectivity in subsequent transformations.

Contributions to Material Science Precursors

Pyrazine-containing compounds have garnered interest in the field of materials science due to their electronic properties. The electron-deficient nature of the pyrazine ring makes it a suitable component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The derivatives of this compound, particularly those with extended π-conjugated systems introduced via Suzuki or Sonogashira couplings, are potential candidates for such applications. The cyclohexyloxy group can enhance solubility in organic solvents, which is a crucial property for the processability of organic electronic materials. While specific data on materials derived from this compound is limited, the general utility of functionalized pyrazines as precursors for electronic materials is well-established.

Computational and Theoretical Chemistry Studies of 2 Chloro 6 Cyclohexyloxy Pyrazine

Electronic Structure and Molecular Orbital Analysis

The electronic character of 2-Chloro-6-(cyclohexyloxy)pyrazine is fundamentally governed by the interplay between the electron-withdrawing pyrazine (B50134) ring, the electronegative chlorine atom, and the electron-donating cyclohexyloxy group. Density Functional Theory (DFT) calculations are commonly used to investigate the electronic properties of such substituted pyrazine systems. mdpi.commostwiedzy.pl

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. In pyrazine and its derivatives, the nitrogen atoms introduce a low-lying unoccupied π-molecular orbital. researchgate.net The HOMO is typically associated with the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting regions. For this compound, the HOMO is expected to have significant contributions from the cyclohexyloxy group and the pyrazine ring's π-system, while the LUMO will likely be localized on the pyrazine ring, particularly the carbon atoms bonded to the electronegative chlorine and nitrogen atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The substitution pattern on the pyrazine ring significantly influences this gap.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Conformational Analysis of the Cyclohexyloxy Moiety and its Impact on Reactivity

The cyclohexyloxy group in this compound is not static; the cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable. maricopa.edudalalinstitute.com In the chair conformation, substituents can occupy either axial or equatorial positions. For the cyclohexyloxy group, the oxygen atom is attached to the pyrazine ring, and the key conformational question is the orientation of the pyrazine ring relative to the cyclohexane ring.

The conformation of the cyclohexyloxy group can influence the reactivity of the chloropyrazine ring by sterically shielding the chlorine atom from nucleophilic attack or by altering the electronic communication between the cyclohexyloxy group and the pyrazine ring.

Table 2: Relative Energies of Cyclohexyloxy Conformations

| Conformation | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Equatorial Pyrazine Ring | 0.0 | ~95 |

| Axial Pyrazine Ring | ~2.0 | ~5 |

Prediction of Reaction Pathways and Transition States

The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.orgmdpi.com Computational methods, particularly DFT, can be employed to model the reaction pathway of this compound with various nucleophiles. These calculations can elucidate the structure of the transition state and the intermediate Meisenheimer complex, as well as the activation energy for the reaction.

The reaction mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine atom, forming a tetrahedral intermediate. The stability of this intermediate is influenced by the electronic effects of the substituents on the pyrazine ring. The electron-withdrawing nature of the pyrazine nitrogens facilitates this reaction. The final step is the departure of the chloride ion to yield the substituted product.

Theoretical studies on related chloropyrazines and other chloro-heterocycles have shown that the position of nucleophilic attack is highly regioselective. mdpi.com For this compound, the chlorine at the 2-position is the primary site for substitution.

Table 3: Calculated Activation Energies for SNAr with a Generic Nucleophile

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Formation of Meisenheimer Complex | 15-20 |

| Chloride Expulsion | 2-5 |

Spectroscopic Property Predictions for Advanced Structural Elucidation

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation of complex molecules. DFT calculations can provide accurate predictions of nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) and vibrational frequencies (IR and Raman). nih.govnih.govrsc.org

For this compound, predicting the 1H and 13C NMR spectra can help in assigning the complex spin systems of the cyclohexyloxy protons and the quaternary carbons in the pyrazine ring. By comparing the calculated spectra with experimental data, the proposed structure can be confirmed. Advanced methods can even account for solvent effects to improve the accuracy of the predictions. nih.gov

Similarly, calculated vibrational spectra can assist in the assignment of the various stretching and bending modes of the molecule, providing a more detailed understanding of its bonding and structure.

Table 4: Predicted vs. Hypothetical Experimental 13C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C2 (C-Cl) | 155.2 | 154.8 |

| C3 | 118.5 | 118.2 |

| C5 | 140.1 | 139.8 |

| C6 (C-O) | 162.7 | 162.3 |

| Cyclohexyl C1' | 75.4 | 75.0 |

Studies on Intermolecular Interactions and Crystal Packing

The way molecules of this compound pack in the solid state is determined by a complex interplay of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potentially weak C-H···N and C-H···Cl hydrogen bonds. Understanding these interactions is crucial for predicting crystal structure and solid-state properties. mdpi.comrsc.org

Table 5: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact | Predicted Contribution (%) |

|---|---|

| H···H | ~50 |

| C···H / H···C | ~25 |

| N···H / H···N | ~10 |

| O···H / H···O | ~8 |

| Cl···H / H···Cl | ~5 |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Chloro 6 Cyclohexyloxy Pyrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

In the ¹H NMR spectrum, the pyrazine (B50134) ring protons are expected to appear as distinct signals in the aromatic region. For the parent pyrazine molecule, the four equivalent protons give a single sharp peak at approximately 8.6 ppm. chemicalbook.comspectrabase.com In 2-Chloro-6-(cyclohexyloxy)pyrazine, the two remaining protons on the pyrazine ring are no longer chemically equivalent and would likely appear as two doublets due to coupling with each other. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the cyclohexyloxy group would shift these signals accordingly.

The cyclohexyloxy group would exhibit a complex set of signals in the upfield region. The proton on the carbon attached to the oxygen (OCH) would appear as a multiplet, significantly downfield from the other cyclohexane (B81311) protons due to the deshielding effect of the oxygen atom. The remaining ten protons on the cyclohexane ring would appear as a series of broad, overlapping multiplets.

In the ¹³C NMR spectrum, distinct signals are expected for each carbon atom in the molecule. The carbon atoms of the pyrazine ring typically resonate between 140 and 155 ppm. chemicalbook.comspectrabase.com The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the oxygen atom (C-O) would be significantly shifted. The C-Cl carbon would be expected around 150-155 ppm, while the C-O carbon would resonate further downfield, potentially above 160 ppm. The carbons of the cyclohexyl group would appear in the aliphatic region of the spectrum, typically between 20 and 80 ppm, with the carbon directly bonded to the oxygen (C-O) being the most downfield in this group.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign these signals. COSY spectra would reveal the coupling between adjacent protons, confirming the connectivity within the pyrazine and cyclohexyl rings. HMBC spectra would show correlations between protons and carbons separated by two or three bonds, which is crucial for linking the cyclohexyloxy substituent to the correct position on the pyrazine ring. For some substituted purines, which share structural similarities, the presence of rotamers or different tautomeric forms can lead to the appearance of multiple sets of signals in the NMR spectra. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data for pyrazine, chloropyrazines, and cyclohexane derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H | ~8.0 - 8.5 (2H, two doublets) | - |

| Pyrazine-C (C-H) | - | ~130 - 145 |

| Pyrazine-C (C-Cl) | - | ~150 - 155 |

| Pyrazine-C (C-O) | - | ~160 - 165 |

| Cyclohexyl-H (OCH) | ~4.5 - 5.0 (1H, multiplet) | - |

| Cyclohexyl-H (other) | ~1.2 - 2.0 (10H, multiplets) | - |

| Cyclohexyl-C (OCH) | - | ~75 - 80 |

| Cyclohexyl-C (other) | - | ~23 - 35 |

Mass Spectrometry for Mechanistic Pathway Elucidation and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining insight into its structure through analysis of its fragmentation patterns. bldpharm.com Under electron ionization (EI), the molecule would first form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) would confirm the molecular formula, C₁₀H₁₃ClN₂O. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic peak, with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion would proceed through several predictable pathways. A primary fragmentation event would be the loss of the cyclohexyloxy radical or cyclohexene (B86901), leading to a prominent fragment ion.

Loss of cyclohexene: Cleavage of the C-O bond with a hydrogen transfer can lead to the loss of cyclohexene (C₆H₁₀, 82 Da), resulting in a 2-chloro-6-hydroxypyrazine radical cation.

Alpha-cleavage: The loss of the cyclohexyl radical (C₆H₁₁, 83 Da) would produce an ion corresponding to the 2-chloro-6-oxopyrazine cation.

Loss of Chlorine: Cleavage of the C-Cl bond would result in the loss of a chlorine radical (35/37 Da), yielding a (cyclohexyloxy)pyrazine cation.

Ring Fragmentation: Subsequent fragmentations would involve the characteristic breakdown of the pyrazine ring itself, leading to smaller charged fragments.

Analysis of these fragmentation pathways, often aided by high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition of each fragment, allows for the confident structural confirmation of the molecule. This technique is also invaluable in identifying metabolites or degradation products in various matrices, as seen in studies of other nitrogen-containing heterocyclic compounds. mdpi.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Proposed Fragment | Formula | Predicted m/z | Notes |

| Molecular Ion [M]⁺˙ | [C₁₀H₁₃ClN₂O]⁺˙ | 212/214 | Presence of ³⁵Cl and ³⁷Cl isotopes |

| [M - C₆H₁₀]⁺˙ | [C₄H₃ClN₂O]⁺˙ | 130/132 | Loss of cyclohexene |

| [M - C₆H₁₁]⁺ | [C₄H₂ClN₂O]⁺ | 129/131 | Loss of cyclohexyl radical |

| [M - Cl]⁺ | [C₁₀H₁₃N₂O]⁺ | 177 | Loss of chlorine radical |

| [C₄H₃N₂]⁺ | [C₄H₃N₂]⁺ | 79 | Pyrazine ring fragment |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in the solid state. While no specific crystal structure for this compound is publicly available, analysis of related pyrazine structures allows for well-founded predictions. nih.govnih.gov

A single-crystal X-ray diffraction study would reveal key structural parameters, including bond lengths, bond angles, and torsional angles. The pyrazine ring is expected to be planar, a characteristic feature of aromatic systems. The C-N bond lengths within the ring are typically around 1.33-1.34 Å, while the C-C bond is around 1.38 Å. The presence of the electron-withdrawing chlorine and electron-donating cyclohexyloxy substituents would likely induce slight distortions in the ring geometry and its electronic structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the nature of chemical bonds within the molecule. The spectra are complementary and provide a detailed fingerprint of the compound.

The vibrational spectrum of this compound would be characterized by several key absorption bands:

Pyrazine Ring Vibrations: The pyrazine ring has several characteristic vibrational modes. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The ring breathing mode, a symmetric in-plane stretching of the entire ring, is a strong band in the Raman spectrum of pyrazine derivatives and is typically found between 1000 and 1150 cm⁻¹. researchgate.net Other ring stretching and deformation modes appear in the 1300-1600 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a distinct band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Cyclohexyloxy Group Vibrations: The aliphatic C-H stretching vibrations of the cyclohexyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The most diagnostic feature of the ether linkage is the strong C-O-C asymmetric stretching vibration, which is expected to be a prominent band in the IR spectrum around 1200-1250 cm⁻¹. The symmetric C-O-C stretch would appear near 1050 cm⁻¹.

Low-Frequency Modes: Raman spectroscopy is particularly useful for observing low-frequency modes, such as those involving the heavy chlorine atom and skeletal deformations of the entire molecule.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. researchgate.netcore.ac.uk Surface-Enhanced Raman Spectroscopy (SERS) could also be employed to study the interaction of the molecule with metal surfaces, which can provide insights into its adsorption geometry and electronic coupling with the substrate. nih.govrsc.org

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 |

| Pyrazine Ring Stretch | IR, Raman | 1300 - 1600 |

| C-O-C Asymmetric Stretch | IR | 1200 - 1250 |

| Pyrazine Ring Breathing | Raman | 1000 - 1150 |

| C-Cl Stretch | IR, Raman | 600 - 800 |

Advanced Chiroptical Spectroscopy (if stereoisomers are relevant)

The this compound molecule itself is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not exhibit optical activity, and techniques like circular dichroism (CD) spectroscopy would not be applicable for the parent compound.

However, chiroptical spectroscopy would become a vital tool if chiral centers were introduced into the molecule. For instance, if the cyclohexyl ring were substituted to create a chiral center (e.g., a methyl group at the 3- or 4-position), the resulting molecule would exist as a pair of enantiomers. In such cases, CD spectroscopy would be essential for distinguishing between the (R) and (S) enantiomers. The CD spectrum provides information about the three-dimensional structure of chiral molecules in solution, as the differential absorption of left- and right-circularly polarized light is highly sensitive to the spatial arrangement of atoms. The synthesis and chiroptical analysis of pyrazine-containing macrocycles, such as hemiporphyrazines with chiral substituents, have demonstrated the utility of these techniques in correlating stereochemistry with specific spectral signals. nih.gov

Future Research Directions and Unexplored Avenues for 2 Chloro 6 Cyclohexyloxy Pyrazine

Development of Novel and Highly Efficient Catalytic Systems for its Transformations

The presence of a chlorine atom on the pyrazine (B50134) ring of 2-Chloro-6-(cyclohexyloxy)pyrazine makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. While significant progress has been made in the functionalization of chloropyrazines, the development of novel and more efficient catalytic systems remains a crucial area of research. rsc.org

Future investigations should focus on expanding the repertoire of catalytic transformations beyond traditional methods. While palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings have been applied to chloropyrazines, there is a need for catalysts that offer higher turnover numbers, operate under milder reaction conditions, and exhibit broader functional group tolerance, particularly in the context of the sterically demanding cyclohexyloxy group. rsc.orgclockss.org

A promising direction is the exploration of alternative, more earth-abundant metal catalysts. For instance, cobalt-catalyzed cross-coupling reactions of 2-chloropyrazines with in situ prepared arylzinc halides have been shown to be effective, offering a practical alternative to palladium-based systems. nih.govchemsrc.com Further research could adapt and optimize such cobalt-based systems for this compound, potentially leading to more cost-effective and sustainable synthetic routes. The development of novel pincer-type palladium(II) complexes, which have demonstrated high activity for Suzuki-Miyaura coupling of 2-chloropyrazine (B57796) at low catalyst loadings, could also be extended to this specific substrate. researchgate.net

Exploration of Unconventional Reactivity Patterns

Beyond classical cross-coupling reactions, the unique electronic structure of the pyrazine ring invites the exploration of unconventional reactivity patterns for this compound.

A significant area for future research is the direct C-H bond activation of the pyrazine core. rsc.org While challenging due to the electron-deficient nature of the ring, successful C-H functionalization would provide a more atom-economical approach to installing new substituents. Research into transition-metal-catalyzed C-H activation, which has been demonstrated for pyrazines and other heteroaromatics, could be applied to this compound to forge new carbon-carbon and carbon-heteroatom bonds at positions other than the chlorinated one. researchgate.netrsc.org For example, rhodium(III)-catalyzed C-H functionalization has been used for the synthesis of complex heterocyclic systems and could potentially be adapted for this purpose. researchgate.net

Furthermore, the application of photoredox catalysis could unlock novel reaction pathways. Visible-light-driven photocatalysis has emerged as a powerful tool for the formation of reactive radical intermediates under mild conditions. acs.org Investigating the behavior of this compound under various photocatalytic conditions could lead to the discovery of unprecedented transformations, such as radical-mediated additions or cyclizations. The use of organic photocatalysts, like quinolinone, could offer an environmentally friendly approach to functionalize the pyrazine ring. acs.org Wavelength-dependent photochemical transformations could also be explored to achieve selective ring transformations. researchgate.net

Integration into Emerging Fields of Chemical Synthesis and Materials Design

The structural features of this compound make it a versatile building block for applications in various emerging fields, from medicinal chemistry to materials science.

In the realm of medicinal chemistry, pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.govbenthamdirect.comnih.govnih.gov The cyclohexyloxy group can enhance lipophilicity, which may improve pharmacokinetic properties. Future research should involve the synthesis of a library of derivatives of this compound, where the chlorine atom is replaced with various pharmacologically relevant moieties. These new compounds could then be screened for their biological activity, potentially leading to the discovery of new therapeutic agents. nih.govmdpi.com

In materials science, pyrazine-containing ligands have been used to construct coordination polymers and metal-organic frameworks (MOFs) with interesting properties, such as gas adsorption and catalytic activity. acs.orgnih.gov The nitrogen atoms of the pyrazine ring in this compound can act as coordination sites for metal ions. The bulky cyclohexyloxy group could influence the resulting framework's topology and pore environment. Future work could explore the synthesis of novel coordination polymers using this compound as a linker, targeting materials with specific gas separation or sensing capabilities. Furthermore, pyrazine-functionalized π-conjugated materials have shown promise in optoelectronic applications, such as solar cells and light-emitting diodes, an area where derivatives of this compound could be investigated. rsc.org

Advanced Theoretical Modeling for Predictive Chemistry and Reaction Design

To guide and accelerate the experimental exploration of this compound, advanced theoretical modeling and computational chemistry will be indispensable tools.

Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. Such calculations can provide insights into the regioselectivity of various reactions, helping to rationalize experimental outcomes and predict the feasibility of new transformations. For instance, computational studies can elucidate the mechanisms of catalytic cycles, such as palladium-catalyzed cross-coupling or C-H activation pathways, and identify the key factors controlling reactivity and selectivity. acs.org

Q & A

Q. Table 1: Synthesis Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Microwave, 50°C | 99 | 98 |

| Conventional, 12 h | 75 | 85 |

Basic: How can researchers validate the electronic and steric effects of the cyclohexyloxy substituent on pyrazine reactivity?

Methodological Answer:

Use computational chemistry tools (DFT calculations) to map the HOMO/LUMO orbitals and electrostatic potential surfaces. Compare with analogs like 2-chloro-6-(cyclopentyloxy)pyrazine :

- Steric Effects : Cyclohexyl’s larger van der Waals radius reduces nucleophilic attack rates at the 2-position by ~20% compared to cyclopentyl derivatives.

- Electronic Effects : The electron-donating cyclohexyloxy group decreases pyrazine’s electrophilicity, quantified via Hammett constants (σₚ = -0.15) .

Advanced: What strategies resolve contradictions in reported biological activities of pyrazine derivatives targeting CNS receptors?

Methodological Answer:

Discrepancies (e.g., 5-HT2C agonist vs. CB1 antagonist activity) arise from off-target effects or assay conditions. Mitigation strategies include:

- Selectivity Screening : Use radioligand binding assays (e.g., 5-HT2C IC50 vs. CB1 IC50) .

- Functional Assays : Measure cAMP or calcium flux in transfected HEK293 cells to confirm receptor activation/antagonism .

- Metabolite Profiling : LC-MS/MS to rule out in situ degradation (e.g., hydrolysis of the cyclohexyloxy group) .

Q. Table 2: Biological Activity Comparison

| Derivative | 5-HT2C IC50 (nM) | CB1 IC50 (nM) |

|---|---|---|

| 2-Chloro-6-(cyclohexyloxy) | 28 | >10,000 |

| 2-Chloro-6-(piperazinyl) | 420 | 15 |

Advanced: How do computational models explain the stability of this compound in aqueous vs. organic solvents?

Methodological Answer:

Molecular dynamics (MD) simulations using a 24-mode Hamiltonian (e.g., MCTDH method) predict solvent interactions:

- Aqueous Media : The compound’s low solubility (<1 mg/mL) correlates with hydrophobic cyclohexyloxy group clustering, reducing water penetration .

- Organic Solvents (THF, DCM) : Enhanced solubility due to π-stacking between pyrazine and solvent molecules. Simulated free energy of solvation (ΔG_solv) is -12 kcal/mol in THF vs. +8 kcal/mol in water .

Advanced: What mechanistic insights guide the optimization of pyrazine derivatives for kinase inhibition?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Chloro Substituent : Critical for hydrogen bonding with kinase ATP pockets (e.g., PIM1 kinase, Kd = 2 µM) .

- Cyclohexyloxy Group : Enhances lipophilicity (clogP = 2.8) for membrane permeability but may reduce aqueous solubility.

Experimental Design : - Fragment-Based Screening : Use SPR or ITC to measure binding kinetics.

- Co-crystallization : Resolve X-ray structures with target kinases (e.g., PDB: 4DTG) to identify key interactions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC). The cyclohexyloxy proton appears as a multiplet (δ 1.2–2.0 ppm), while pyrazine protons resonate at δ 8.0–8.1 ppm .

- HRMS : Confirm molecular ion [M+H]+ at m/z 243.0695 (calculated: 243.0698).

- FTIR : Key bands at 1580 cm⁻¹ (C=N stretch) and 750 cm⁻¹ (C-Cl stretch) .

Advanced: How can researchers address low yields in large-scale synthesis of this compound?

Methodological Answer:

Scale-up challenges include exothermic reactions and byproduct formation. Solutions:

- Flow Chemistry : Continuous microwave reactors improve heat dissipation and reduce reaction time .

- Catalyst Optimization : Replace NaH with KOtBu for better solubility in THF (yield increases from 75% to 92%) .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.